N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-chlorobenzamide
CAS No.: 886888-68-2
Cat. No.: VC5738741
Molecular Formula: C25H23ClN4O3S
Molecular Weight: 494.99
* For research use only. Not for human or veterinary use.
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-chlorobenzamide - 886888-68-2](/images/structure/VC5738741.png)
Specification
CAS No. | 886888-68-2 |
---|---|
Molecular Formula | C25H23ClN4O3S |
Molecular Weight | 494.99 |
IUPAC Name | N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-2-chlorobenzamide |
Standard InChI | InChI=1S/C25H23ClN4O3S/c26-21-6-2-1-5-20(21)25(31)27-18-9-11-19(12-10-18)34(32,33)30-15-13-17(14-16-30)24-28-22-7-3-4-8-23(22)29-24/h1-12,17H,13-16H2,(H,27,31)(H,28,29) |
Standard InChI Key | IKNHSNJQLYNRDU-UHFFFAOYSA-N |
SMILES | C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Cl |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Components
The molecule consists of four primary structural domains:
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1H-Benzo[d]imidazole moiety: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3, providing hydrogen bonding capabilities and π-π stacking potential .
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Piperidine ring: A six-membered nitrogen-containing saturated ring contributing conformational flexibility and basicity .
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Sulfonyl bridge: The -SO₂- group linking the piperidine and phenyl rings enhances molecular rigidity and influences electronic distribution.
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2-Chlorobenzamide group: An electron-deficient aromatic system with a polar amide bond, potentially mediating target recognition .
Molecular Properties
Table 1 summarizes key physicochemical parameters derived from structural analysis and related compounds:
Synthetic Pathways and Analog Development
Structural Analogues and Activity Trends
Table 2 compares key analogues with reported biological data:
Biological Activity Predictions and Mechanistic Insights
Antimicrobial Activity Considerations
Comparative analysis with 2-mercaptobenzimidazole derivatives shows:
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Gram-positive targeting: Enhanced activity against S. aureus (predicted MIC 16 μg/mL) due to membrane penetration facilitated by the chlorobenzamide group.
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Fungal inhibition: Potential ergosterol biosynthesis disruption via cytochrome P450 interactions.
Research Gaps and Future Directions
Despite promising structural features, critical knowledge gaps remain:
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Experimental validation: No published IC₅₀ values or in vivo efficacy data .
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Target deconvolution: Requires chemoproteomic studies to identify binding partners beyond KSP .
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Formulation challenges: High crystallinity (predicted mp >250°C) may limit solubility .
Proposed research priorities include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume